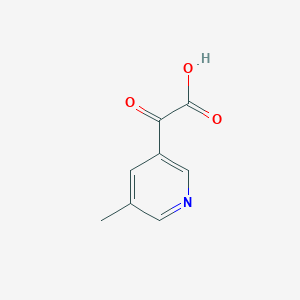![molecular formula C8H18ClNO B15322567 [1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride: is a chemical compound with the molecular formula C9H19NO·HCl. It is a derivative of cyclopentane, featuring a dimethylamino group and a methanol group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts like hydrochloric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Cyclopentylmethanol and dimethylamine are mixed in a solvent.
Reaction: The mixture is heated in the presence of hydrochloric acid.
Purification: The product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a building block for the synthesis of more complex molecules.
Biology:
- Investigated for its potential use in biochemical assays and studies.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopentylmethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylaminocyclopentane: Lacks the methanol group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both dimethylamino and methanol groups in [1-(Dimethylamino)cyclopentyl]methanolhydrochloride provides a unique combination of reactivity and solubility, making it versatile for various applications.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
[1-(dimethylamino)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8(7-10)5-3-4-6-8;/h10H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
WHMUWVZWLCRAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCCC1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


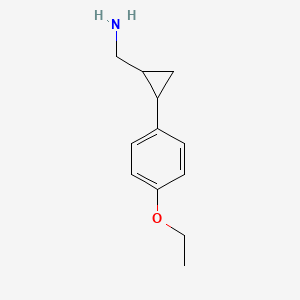
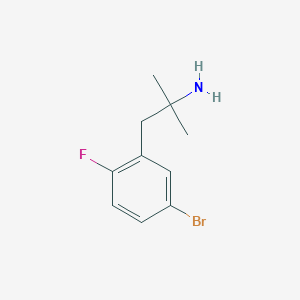
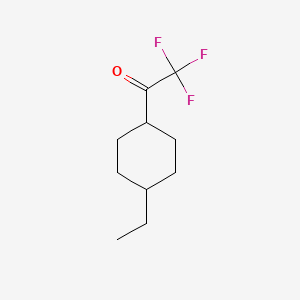
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)

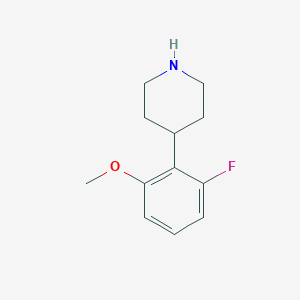
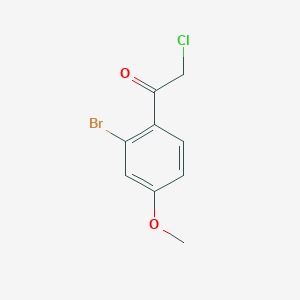
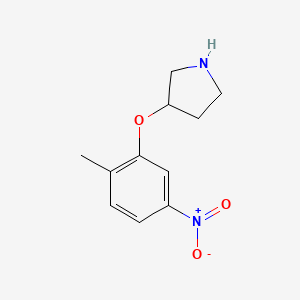
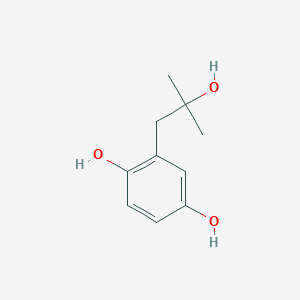
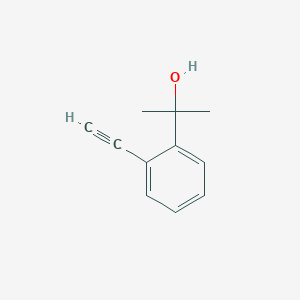

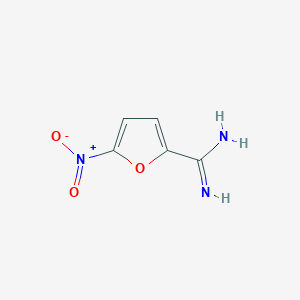
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
